molecular formula C13H15N3O B8681634 2-(3-propan-2-ylphenoxy)pyrimidin-5-amine

2-(3-propan-2-ylphenoxy)pyrimidin-5-amine

Cat. No.: B8681634
M. Wt: 229.28 g/mol
InChI Key: ISFLIBNICICXAY-UHFFFAOYSA-N
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Description

2-(3-propan-2-ylphenoxy)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidinamine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an amine group and an aryloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-propan-2-ylphenoxy)pyrimidin-5-amine typically involves the reaction of 3-(1-Methylethyl)phenol with 2-chloro-5-aminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyrimidine ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-propan-2-ylphenoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aryloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-propan-2-ylphenoxy)pyrimidin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-propan-2-ylphenoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(1-Methylethyl)phenyl]oxy}-4-pyrimidinamine
  • 2-{[3-(1-Methylethyl)phenyl]oxy}-6-pyrimidinamine
  • 2-{[3-(1-Methylethyl)phenyl]oxy}-5-pyrimidinol

Uniqueness

2-(3-propan-2-ylphenoxy)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(3-propan-2-ylphenoxy)pyrimidin-5-amine

InChI

InChI=1S/C13H15N3O/c1-9(2)10-4-3-5-12(6-10)17-13-15-7-11(14)8-16-13/h3-9H,14H2,1-2H3

InChI Key

ISFLIBNICICXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=NC=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-{[3-(1-methylethyl)phenyl]oxy}-5-nitropyrimidine (Intermediate 84, 520 mg) in methanol (50 mL) was added Pd/C (10% wt., 100 mg) and the mixture was stirred under H2 atmosphere for 3 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated under vacuum to afford the title compound (400 mg).
Name
2-{[3-(1-methylethyl)phenyl]oxy}-5-nitropyrimidine
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

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